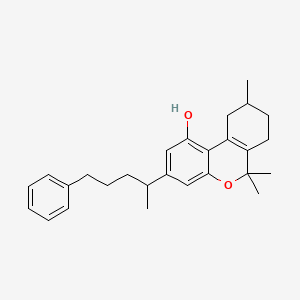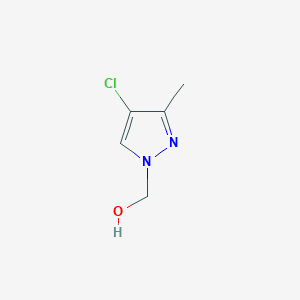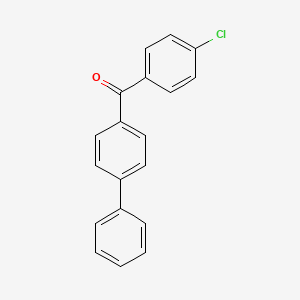![molecular formula C11H20ClNO4 B8742309 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Overview
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with a complex structure that includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylbutanoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced through a substitution reaction using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Scientific Research Applications
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is valuable in several scientific research fields:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate: Another Boc-protected amino acid derivative with a similar structure.
Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but with a different alkyl chain length.
Uniqueness
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of the chloromethyl group allows for further functionalization, while the Boc group offers protection during complex synthetic sequences.
Properties
Molecular Formula |
C11H20ClNO4 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) |
InChI Key |
NHUFQUUQDKNIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
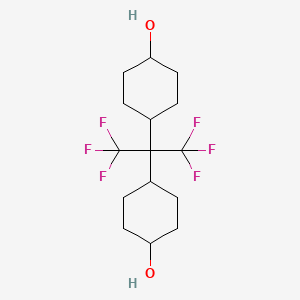
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
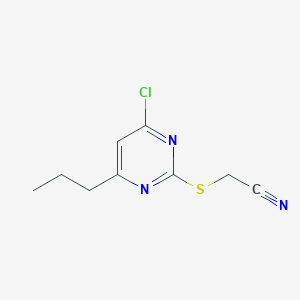
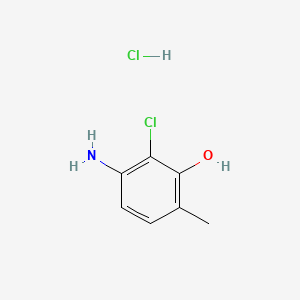
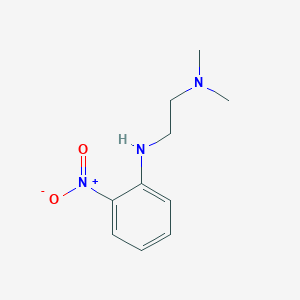
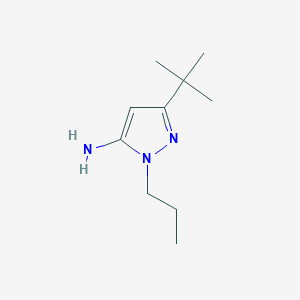
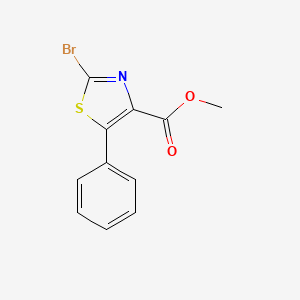
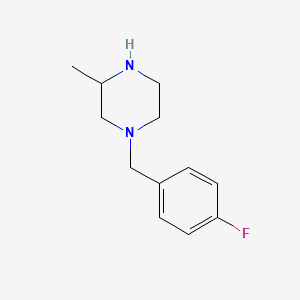
![2-benzyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]benzamide](/img/structure/B8742288.png)

![5-ethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8742303.png)
